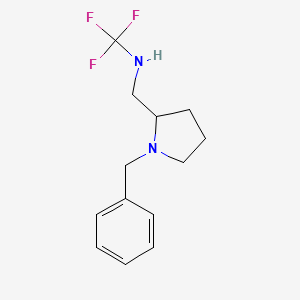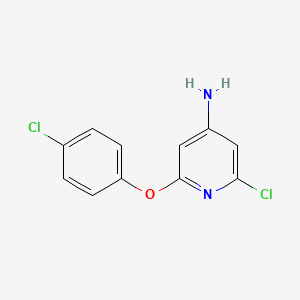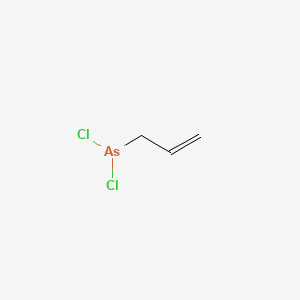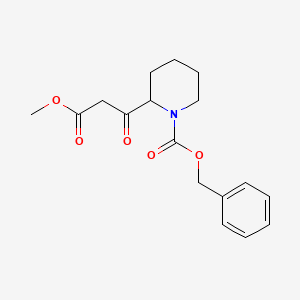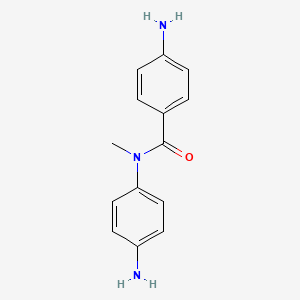
4-Amino-N-(4-aminophenyl)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-(4-aminophenyl)-N-methylbenzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of amino groups and a benzamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(4-aminophenyl)-N-methylbenzamide typically involves the N-alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) . These reducing agents are known for their selectivity and efficiency in reducing various functional groups without affecting reducible substituents like nitro and chloride groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reduction methods. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(4-aminophenyl)-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Electrophiles: Halogens, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-Amino-N-(4-aminophenyl)-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Industry: Utilized in the production of dyes, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism of action of 4-Amino-N-(4-aminophenyl)-N-methylbenzamide involves its interaction with molecular targets such as DNA methyltransferases (DNMTs). These enzymes are responsible for transferring methyl groups to DNA, affecting gene expression. By inhibiting DNMTs, the compound can alter gene expression patterns, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(4-aminophenyl)benzenesulfonamide: Shares a similar structure but contains a sulfonamide group instead of a benzamide moiety.
Uniqueness
This compound is unique due to its specific combination of amino groups and a benzamide moiety, which confer distinct chemical properties and biological activities. Its ability to inhibit DNMTs and alter gene expression makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
58338-54-8 |
|---|---|
Molecular Formula |
C14H15N3O |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
4-amino-N-(4-aminophenyl)-N-methylbenzamide |
InChI |
InChI=1S/C14H15N3O/c1-17(13-8-6-12(16)7-9-13)14(18)10-2-4-11(15)5-3-10/h2-9H,15-16H2,1H3 |
InChI Key |
HBMFWHCRYKDNCU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)N)C(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Oxo-1,7-diazaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B13973444.png)
![1-[1-[(4-Methoxyphenyl)methyl]-1h-pyrazol-4-yl]ethanone](/img/structure/B13973450.png)


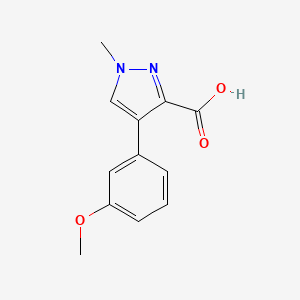
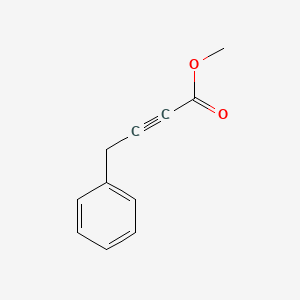
![3-(4,6-Dichloro-5-fluoro-2-pyrimidinyl)pyrazolo[1,5-a]pyridine](/img/structure/B13973474.png)
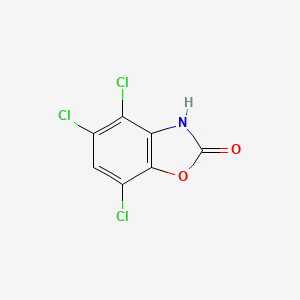
![6,7-Dichloro-1-(2-isopropyl-6-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13973493.png)
